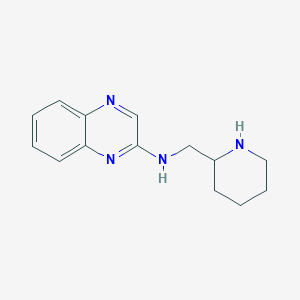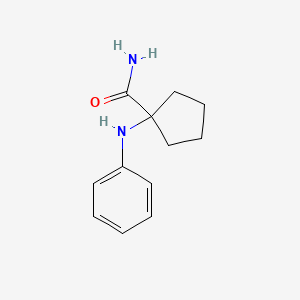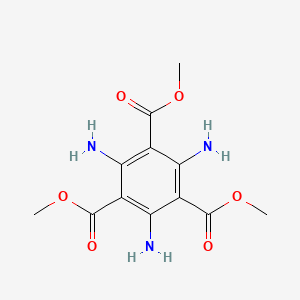
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of triaminobenzene and is characterized by the presence of three amino groups and three carboxylate groups attached to a benzene ring. This compound is known for its symmetrical structure, which makes it a valuable building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate can be synthesized through a series of chemical reactions starting from cyanoacetates. The synthesis involves the formation of alkyl triamino-benzene-tricarboxylates, which are then converted into the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzene compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylate groups can chelate metal ions, affecting enzymatic activities and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-triaminobenzene-1,3,5-tricarboxylic acid: Similar structure but different functional groups.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains triazine ring instead of benzene.
Uniqueness
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is unique due to its symmetrical structure and the presence of both amino and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H15N3O6 |
|---|---|
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H15N3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h13-15H2,1-3H3 |
Clave InChI |
KLJBLDCULBNQFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1N)C(=O)OC)N)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
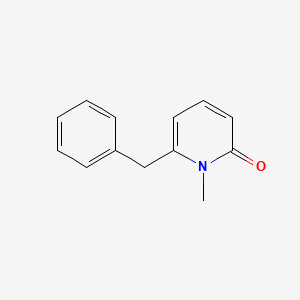
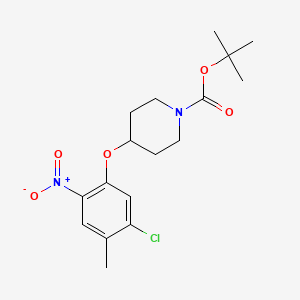
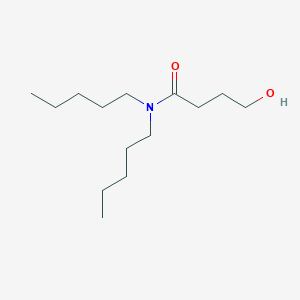
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

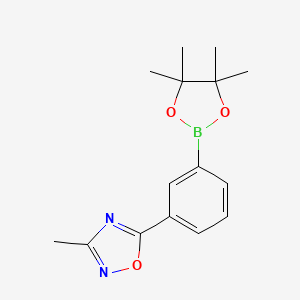
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

